6,7-Difluorobenzo[d]thiazol-2-amine
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Overview
Description
6,7-Difluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4F2N2S It is a derivative of benzothiazole, characterized by the presence of two fluorine atoms at the 6 and 7 positions on the benzene ring and an amino group at the 2 position on the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorobenzo[d]thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzothiazole and fluorinating agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, at temperatures ranging from room temperature to reflux, depending on the reactivity of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalytic systems to improve yield and selectivity.
Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and solvent systems to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaH or K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted benzothiazoles.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms with altered electronic properties.
Scientific Research Applications
6,7-Difluorobenzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,7-Difluorobenzo[d]thiazol-2-amine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactivity: The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
Comparison with Similar Compounds
Similar Compounds
4,6-Difluorobenzothiazole: Lacks the amino group at the 2 position.
2-Aminobenzothiazole: Does not have fluorine atoms at the 6 and 7 positions.
6-Fluorobenzothiazole: Contains only one fluorine atom.
Uniqueness
6,7-Difluorobenzo[d]thiazol-2-amine is unique due to the specific positioning of the fluorine atoms and the amino group, which can significantly influence its chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
6,7-difluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEMJCZUOCOPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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